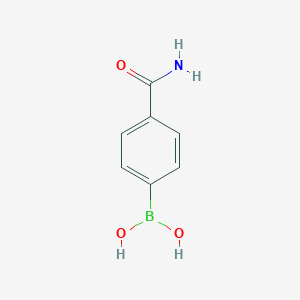

4-Aminocarbonylphenylboronic acid

Vue d'ensemble

Description

4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylbenzeneboronic acid, is an organoboron compound with the molecular formula C7H8BNO3. This compound is characterized by the presence of a boronic acid group and an amide group attached to a benzene ring. It is widely used in various chemical reactions and has significant applications in scientific research and industry .

Méthodes De Préparation

4-Aminocarbonylphenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzeneboronic acid with ammonia under reducing conditions to form the desired product. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas as the reducing agent. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The product is usually purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

4-Aminocarbonylphenylboronic acid undergoes various types of chemical reactions, including:

-

Suzuki-Miyaura Cross-Coupling Reaction: : This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 80-120°C and the use of solvents such as toluene or ethanol. The major product formed is a biaryl compound .

-

Sonogashira Coupling Reaction: : This reaction involves the coupling of this compound with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions include a temperature range of 60-100°C and the use of solvents such as tetrahydrofuran or dimethylformamide. The major product formed is an aryl alkyne .

-

Buchwald-Hartwig Amination: : This reaction involves the coupling of this compound with amines in the presence of a palladium catalyst and a base. The reaction conditions include a temperature range of 80-120°C and the use of solvents such as toluene or dioxane. The major product formed is an aryl amine .

Applications De Recherche Scientifique

Synthetic Applications

1. Cross-Coupling Reactions

ACPB is primarily utilized in several cross-coupling reactions:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. ACPB is effective for synthesizing aryl-substituted oxabenzindoles and methanobenzindoles, which are important in medicinal chemistry for developing new therapeutic agents .

- Sonogashira Reaction : ACPB can be used to couple terminal alkynes with aryl halides, leading to the formation of alkynylated products that are precursors for various organic compounds .

- Buchwald-Hartwig Coupling : This method allows the formation of C-N bonds, which is crucial for synthesizing amines and heterocycles. ACPB serves as a reactant in the synthesis of hybrid peptidomimetic molecules that act as STAT3 protein inhibitors .

Biological Applications

2. Pharmaceutical Development

ACPB has shown significant promise in pharmaceutical applications:

- Vasopressin V1B Receptor Antagonists : Compounds synthesized using ACPB have been studied for their potential use as antidepressants and anxiolytics, targeting the vasopressin V1B receptor .

- CHK1 Inhibitors : The compound is involved in synthesizing thienopyridine carboxamides, which act as inhibitors of CHK1, a protein kinase implicated in cancer cell proliferation and survival .

Material Science

3. Functional Materials

In addition to its role in organic synthesis, ACPB is also explored in materials science:

- Synthesis of Functionalized Polymers : By incorporating ACPB into polymer matrices, researchers can develop materials with specific functionalities, such as enhanced thermal stability and mechanical properties. These materials can be utilized in coatings, adhesives, and composites .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Aminocarbonylphenylboronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This property is exploited in the design of sensors and inhibitors. For example, in biological systems, this compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparaison Avec Des Composés Similaires

4-Aminocarbonylphenylboronic acid can be compared with other similar compounds, such as:

-

4-Aminophenylboronic acid: : This compound lacks the amide group present in this compound, which affects its reactivity and applications .

-

4-Carboxyphenylboronic acid: : This compound has a carboxyl group instead of an amide group, which influences its solubility and reactivity in different chemical reactions .

-

4-Formylphenylboronic acid: : This compound contains a formyl group, which makes it more reactive towards nucleophiles compared to this compound .

The uniqueness of this compound lies in its combination of a boronic acid group and an amide group, which provides distinct reactivity and versatility in various chemical and biological applications .

Activité Biologique

4-Aminocarbonylphenylboronic acid (CAPBA) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring with an amino and carbonyl substituent. The molecular formula is CHBNO, and it exhibits Lewis acid properties, enabling it to form reversible complexes with various biological molecules, such as enzymes and nucleic acids .

Biological Activities

1. Anticancer Activity

Research indicates that CAPBA and its derivatives exhibit significant anticancer properties. A study demonstrated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell proliferation. Specifically, CAPBA has been shown to enhance the cytotoxic effects of chemotherapeutic agents in certain cancer cell lines, suggesting a potential role as an adjuvant in cancer therapy .

2. Antibacterial Properties

CAPBA has also been evaluated for its antibacterial activity, particularly against Pseudomonas aeruginosa. Studies have shown that it can inhibit biofilm formation and reduce virulence factors such as elastase and pyocyanin production. This suggests that CAPBA may be useful in treating infections caused by antibiotic-resistant bacteria .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biological pathways. For instance, it has shown promise as an inhibitor of ALK2 (activin receptor-like kinase 2), which is implicated in several cancers and fibrodysplasia ossificans progressiva (FOP). In vitro studies have demonstrated that CAPBA effectively inhibits ALK2 activity, providing a basis for further development as a targeted therapy .

Case Studies

- Study on ALK2 Inhibition : A recent study synthesized several analogs of CAPBA, including M4K2009, which maintained potency against both wild-type and mutant ALK2 in biochemical assays. The IC values indicated strong inhibitory activity, paving the way for further exploration of CAPBA derivatives as potential treatments for conditions associated with ALK2 dysregulation .

- Antibacterial Efficacy : Another study focused on the effects of CAPBA on biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm biomass when treated with CAPBA compared to controls, highlighting its potential as an antibacterial agent .

Data Tables

Propriétés

IUPAC Name |

(4-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRHNKBJNUVWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372260 | |

| Record name | 4-Carbamoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123088-59-5 | |

| Record name | 4-Carbamoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocarbonylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 4-Carbamoylphenylboronic acid in the synthesis of the MK2 inhibitor?

A1: 4-Carbamoylphenylboronic acid serves as a crucial building block in the final step of a three-step microwave-assisted synthesis of a MK2 inhibitor []. It undergoes a Suzuki-Miyaura cross-coupling reaction with a 3-amino-4-bromopyrazole derivative in the presence of a palladium catalyst under microwave irradiation []. This reaction forms a carbon-carbon bond, attaching the 4-carbamoylphenyl moiety to the pyrazole ring, yielding the target 4-arylpyrazole MK2 inhibitor [].

Q2: How efficient is the Suzuki-Miyaura coupling reaction involving 4-Carbamoylphenylboronic acid in this synthesis?

A2: The research paper highlights that the Suzuki-Miyaura reaction utilizing 4-Carbamoylphenylboronic acid is "fast and relatively efficient" under microwave irradiation []. This specific step, combined with the two preceding steps, allows for the synthesis of the target MK2 inhibitor in a 35% overall yield []. While the paper doesn't provide specific details about the individual step yield for the Suzuki-Miyaura coupling, it indicates the reaction contributes to the overall effectiveness of the synthetic route.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.